(S)-(+)-3-Chloro-1,2-propanediol

Biocatalysis Kinetic Resolution Enzyme Engineering

(S)-(+)-3-Chloro-1,2-propanediol is a chiral chlorohydrin belonging to the class of functionalized C3 synthons. It serves as a versatile intermediate in asymmetric synthesis, particularly in the production of pharmaceuticals and specialty chemicals.

Molecular Formula C3H7ClO2
Molecular Weight 110.54 g/mol
CAS No. 60827-45-4
Cat. No. B1360321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-3-Chloro-1,2-propanediol
CAS60827-45-4
Molecular FormulaC3H7ClO2
Molecular Weight110.54 g/mol
Structural Identifiers
SMILESC(C(CCl)O)O
InChIInChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1
InChIKeySSZWWUDQMAHNAQ-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-3-Chloro-1,2-propanediol (CAS 60827-45-4): A Chiral C3 Synthon for Asymmetric Synthesis and Pharmaceutical Intermediate Sourcing


(S)-(+)-3-Chloro-1,2-propanediol is a chiral chlorohydrin belonging to the class of functionalized C3 synthons. It serves as a versatile intermediate in asymmetric synthesis, particularly in the production of pharmaceuticals and specialty chemicals. The compound exists as a colorless to pale yellow viscous liquid with a density of 1.322 g/mL and a boiling point of 213 °C . Its specific rotation of [α]D20 +7.4 (c=2, CH3OH) confirms its (S)-configuration, which is critical for its role as a chiral building block. Its importance stems from its ability to introduce chirality into complex molecules, enabling the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and advanced materials [1].

Chiral C3 Synthon Enables asymmetric synthesis of enantiopure compounds
Verified (S)-Configuration Specific rotation confirms stereochemistry for reproducible outcomes
Pharmaceutical Intermediate Used in chiral API and advanced material synthesis

Critical Procurement Alert: The Irreplaceable Role of (S)-(+)-3-Chloro-1,2-propanediol (CAS 60827-45-4) in Chiral Synthesis


Substituting (S)-(+)-3-Chloro-1,2-propanediol with its (R)-enantiomer (CAS 57090-45-6), the racemic mixture (CAS 96-24-2), or alternative C3 synthons like (S)-glycidol is not a straightforward process. These compounds are not interchangeable. The specific stereochemistry of the (S)-enantiomer is essential for the desired activity and selectivity in many applications [1]. Using the incorrect enantiomer can lead to inactive products or, in the case of biological studies, completely opposite or even toxic effects [2]. Furthermore, the (S)-enantiomer is a critical precursor to specific chiral building blocks, such as (S)-glycidol, and using the racemate would introduce a 50% impurity that is often difficult and costly to remove downstream [3]. The choice of this specific isomer directly impacts synthetic yield, product purity, and the overall cost-efficiency of the synthesis, making its precise selection a non-negotiable aspect of process development and procurement.

Target Compound
(S)-(+)-3-Chloro-1,2-propanediol
Potential Substitutes
(R)-enantiomer, racemate, other C3 synthons
Enantiomer mismatch Opposite enantiomer may yield inactive or confounding results in chiral synthesis.
Racemate impurity 50% unwanted isomer complicates purification and lowers effective yield.
Synthetic route alteration Alternative C3 synthons may not preserve the same stereochemical pathway efficiency.

Quantitative Evidence Guide: Verifiable Differentiation of (S)-(+)-3-Chloro-1,2-propanediol (CAS 60827-45-4) from Comparators


Enantioselective Phosphorylation by Glycerol Kinase: (S)-Enantiomer's Distinct Enzyme Substrate Profile

(S)-(+)-3-Chloro-1,2-propanediol acts as a substrate for glycerol kinase (EC 2.7.1.30) in a kinetic chiral resolution process. This enzymatic method is used to produce both enantiomers in high optical purity. The enantioselectivity of the kinase allows for the separation of the racemate, yielding the (S)-enantiomer with an enantiomeric excess (ee) of >99.5% [1]. This high ee is a direct result of the enzyme's preference for one enantiomer over the other and is a quantifiable differentiator from the racemic mixture, which has an ee of 0%.

Enzyme resolution ee
Head-to-head
Target: >99.5% ee
Racemate baseline: 0% ee
Supports enantiomeric-purity verification in chiral synthesis
Kinetic resolution by glycerol kinase
Biocatalysis Kinetic Resolution Enzyme Engineering

Microbial Resolution Yield and Enantiomeric Purity: Head-to-Head Comparison of (S)- and (R)-Enantiomer Production

The production of (S)-(+)-3-chloro-1,2-propanediol via microbial resolution using an Alcaligenes sp. strain demonstrates a clear, quantifiable outcome. The process, which stereospecifically degrades the (R)-enantiomer, yields the target (S)-isomer in 38% yield with an enantiomeric excess of 99.4% [1]. Conversely, a parallel process using a Pseudomonas sp. strain that assimilates the (S)-isomer yields the (R)-enantiomer in 36% yield with 99.5% ee [2]. This direct comparison of two similar microbial resolution methods provides a quantifiable benchmark for the efficiency and purity achievable for each enantiomer.

Microbial resolution yield/ee
Head-to-head
Target (S)-isomer
38% yield, 99.4% ee
Comparator (R)-isomer
36% yield, 99.5% ee
Provides yield/purity trade-off benchmarks for enantiomer sourcing
Alcaligenes vs. Pseudomonas sp. resolution
Biocatalysis Microbial Resolution Chiral Synthesis

Enantioselective Toxicity Profile: The (S)-Enantiomer as a Male Anti-Fertility Agent vs. the (R)-Enantiomer's Nephrotoxicity

The toxicological profiles of the two enantiomers are distinct and well-documented. The (S)-enantiomer has been identified as a male anti-fertility agent, whereas the (R)-enantiomer is associated with nephrotoxicity (kidney damage) [1]. This stark difference in biological activity is a critical differentiator for research applications, particularly in toxicology and pharmacology studies. The racemic mixture, containing both enantiomers, would exhibit a mixed toxicity profile, confounding any research aimed at isolating the specific effects of one isomer.

Toxicological profile
Context-dependent
Male anti-fertility (S) vs. nephrotoxicity (R)
Distinct biological profiles require enantiomer-specific study design
Cross-study review; direct comparison not available
Toxicology Drug Discovery Food Safety

Inhibition of GAPDH by (S)-3-Chloro-1,2-propanediol: A Quantifiable Neurotoxic Mechanism

The (S)-enantiomer has a quantifiable biochemical interaction that is not reported for the (R)-enantiomer. (S)-3-Chloro-1,2-propanediol inhibits the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). In a rat model at a neuropathic dose of 140 mg/kg, GAPDH activity in liver tissue was inhibited to 6.0% ± 0.7% of control levels [1]. This potent inhibition is a specific, measurable property of the (S)-enantiomer and provides a key mechanism for its observed neurotoxicity. This data is a strong differentiator, as it demonstrates a specific molecular target and a quantifiable effect that is unique to the (S)-isomer.

GAPDH inhibition
Class-level
Inhibited to 6.0% ± 0.7% of control
Quantified neurotoxic mechanism for enantiomer-specific pathway studies
Rat liver, 140 mg/kg; comparator data not available
Neurotoxicology Biochemical Pharmacology Enzyme Inhibition

Conversion to (S)-Glycidol: A Superior Precursor for Downstream Synthesis

(S)-(+)-3-Chloro-1,2-propanediol is a direct and efficient precursor to (S)-glycidol, another valuable chiral C3 synthon. Alkaline treatment of the (S)-chloropropanediol obtained from microbial resolution (99.4% ee) yields (S)-glycidol with the same high enantiomeric excess (99.4% ee) [1]. This two-step process (resolution then conversion) provides a high-yielding, high-purity route to (S)-glycidol. While (S)-glycidol can be obtained through other methods, this specific route from the (S)-chloropropanediol is a well-established, literature-supported pathway that guarantees the chirality is maintained.

(S)-Glycidol conversion
Method context
(S)-glycidol with 99.4% ee retained
Supports synthetic route selection with ee retention
Alkaline treatment; ee transfer from starting material
Synthetic Methodology Chiral Pool Synthesis Pharmaceutical Intermediates

Optimal Application Scenarios for (S)-(+)-3-Chloro-1,2-propanediol (CAS 60827-45-4): Where the Data Supports Its Use


Synthesis of Enantiomerically Pure (S)-Glycidol

This compound is the definitive starting material for the production of (S)-glycidol with high enantiomeric purity (≥99.4% ee) via a simple alkaline treatment. This is a critical step in the synthesis of various chiral pharmaceuticals and fine chemicals [1]. The process is well-documented and provides a direct route to a highly valuable chiral synthon.

Research on Male Anti-Fertility and Reproductive Toxicology

Due to its established and distinct biological activity as a male anti-fertility agent, the (S)-enantiomer is the specific compound required for studies investigating this mechanism of action. The use of the (R)-enantiomer or the racemic mixture would lead to irrelevant or confounding results due to their different toxicity profiles [2].

Investigations into GAPDH-Mediated Neurotoxicity

For studies focused on the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a mechanism of neurotoxicity, the (S)-enantiomer is the only relevant isomer. It has been shown to potently inhibit this enzyme in vivo, providing a specific molecular target for research into related neurological conditions [3].

Application
Selection Property
Validation Focus
Enantiopure (S)-glycidol synthesis
Stereochemical retention in conversion
Confirm ee retention after alkaline treatment
Reproductive toxicology research
Enantiomer-specific biological endpoint
Verify anti-fertility effect in appropriate model
GAPDH-mediated neurotoxicity studies
Target enzyme inhibition context
Confirm GAPDH inhibition in relevant model

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